2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid
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Overview
Description
2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid is a complex organic compound with a quinoline backbone This compound is notable for its unique structural features, including a hydroxy group at the 2-position, a morpholine-4-sulfonyl group at the 6-position, and a carboxylic acid group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid typically involves multi-step organic reactionsSpecific catalysts and reagents, such as molecular iodine or zeolite catalysts, are often employed to facilitate these transformations .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as solvent-free conditions, microwave-assisted synthesis, and the use of recyclable catalysts are often utilized to enhance efficiency and sustainability .
Chemical Reactions Analysis
Types of Reactions: 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form quinone derivatives.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Typical reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or thiols. Reaction conditions often involve controlled temperatures and pH to ensure selective transformations .
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield quinone derivatives, while reduction of the carboxylic acid group can produce alcohols .
Scientific Research Applications
2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, particularly in the development of anti-inflammatory and antimicrobial agents.
Industry: The compound is utilized in the production of dyes, pigments, and other industrial chemicals
Mechanism of Action
The mechanism of action of 2-Hydroxy-6-(morpholine-4-sulfonyl)quinoline-4-carboxylic acid involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The compound’s sulfonyl group can form strong interactions with amino acid residues in proteins, leading to altered protein function and signaling pathways .
Comparison with Similar Compounds
Quinoline-4-carboxylic acid: Lacks the hydroxy and morpholine-4-sulfonyl groups, resulting in different reactivity and applications.
2-Hydroxyquinoline: Lacks the carboxylic acid and morpholine-4-sulfonyl groups, affecting its chemical properties and uses.
6-Morpholine-4-sulfonylquinoline: Lacks the hydroxy and carboxylic acid groups, leading to distinct biological activities
Uniqueness: Its ability to participate in diverse chemical reactions and interact with various biological targets makes it a valuable compound in research and industry .
Properties
IUPAC Name |
6-morpholin-4-ylsulfonyl-2-oxo-1H-quinoline-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O6S/c17-13-8-11(14(18)19)10-7-9(1-2-12(10)15-13)23(20,21)16-3-5-22-6-4-16/h1-2,7-8H,3-6H2,(H,15,17)(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIMAFULXVHRDRV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=CC3=C(C=C2)NC(=O)C=C3C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O6S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.34 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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